2-Methyl-1,3,2,4-dioxadiazetidine

Description

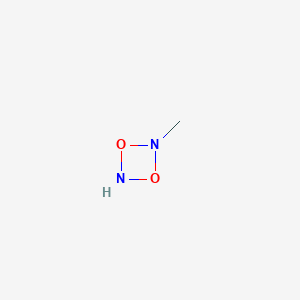

2-Methyl-1,3,2,4-dioxadiazetidine is a nitrogen-oxygen heterocyclic compound featuring a four-membered ring containing two oxygen and two nitrogen atoms. The methyl substituent at the 2-position enhances steric and electronic effects, influencing stability and intermolecular interactions.

Properties

CAS No. |

919802-15-6 |

|---|---|

Molecular Formula |

CH4N2O2 |

Molecular Weight |

76.055 g/mol |

IUPAC Name |

2-methyl-1,3,2,4-dioxadiazetidine |

InChI |

InChI=1S/CH4N2O2/c1-3-4-2-5-3/h2H,1H3 |

InChI Key |

RWXRXDUIAUTRSR-UHFFFAOYSA-N |

Canonical SMILES |

CN1ONO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,3,2,4-dioxadiazetidine typically involves the reaction of nitro compounds or nitroso oxides with appropriate reagents under controlled conditions . One common method includes the reaction of 1,1-bis(hydroperoxy)cycloalkanes with formaldehyde and primary arylamines, catalyzed by samarium compounds . The reaction conditions often require specific catalysts and solvents to ensure the formation of the desired cyclic structure.

Industrial Production Methods: Industrial production methods for this compound are less documented due to the compound’s specialized applications and the complexity of its synthesis. the use of advanced catalytic systems and optimized reaction conditions can facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,3,2,4-dioxadiazetidine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of nitrogen and oxygen atoms in the ring, which can participate in different chemical processes.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reaction conditions often involve specific temperatures and solvents to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

2-Methyl-1,3,2,4-dioxadiazetidine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, its unique structure allows it to interact with biological systems in specific ways, making it a valuable tool for studying biochemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1,3,2,4-dioxadiazetidine involves its interaction with molecular targets and pathways within biological systems . The compound’s nitrogen and oxygen atoms can participate in various biochemical reactions, influencing cellular processes and pathways. Its ability to form stable complexes with other molecules makes it a versatile agent in biochemical research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Methyl-1,3,2,4-dioxadiazetidine with structurally or functionally related heterocycles, focusing on synthesis, stability, and applications.

Key Findings:

Ring Strain and Reactivity :

- The 1,3,2,4-dioxadiazetidine ring exhibits higher strain compared to five-membered analogs like thiadiazoles, leading to greater reactivity in ring-opening or functionalization reactions. This contrasts with 1,3-diazetidin-2-ones, where the ketone group stabilizes the ring .

- DBB (1,3,2,4-dioxastannaboretane) incorporates tin and boron, resulting in environmental persistence and toxicity, unlike nitrogen-oxygen heterocycles .

Synthetic Complexity: Thiadiazole derivatives (e.g., 13a–13d) are synthesized via straightforward condensation with hydrazonoyl chlorides, whereas 1,3,2,4-dioxadiazetidines may require specialized catalysts or anhydrous conditions due to their sensitivity to hydrolysis .

Applications: Thiadiazoles are widely explored for antimicrobial and anticancer activities, leveraging sulfur’s electronegativity for target binding . this compound’s applications remain underexplored, but its oxygen-rich structure suggests utility in coordination chemistry or as a precursor for energetic materials.

Stability and Environmental Impact

- Thermal Stability : 1,3,2,4-Dioxastannaboretane (DBB) decomposes at high temperatures, releasing toxic tin byproducts . In contrast, nitrogen-oxygen heterocycles like this compound likely exhibit moderate stability, decomposing into benign fragments (e.g., NH₃, CO₂).

- Environmental Persistence : DBB’s tin-boron framework resists biodegradation, whereas nitrogen-oxygen rings are more susceptible to microbial degradation, reducing ecological risks .

Biological Activity

2-Methyl-1,3,2,4-dioxadiazetidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound features a unique dioxadiazetidine ring structure that contributes to its pharmacological properties. The compound's molecular formula is , and its structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

- Antimicrobial Activity : Studies have shown that compounds similar to this compound demonstrate significant antimicrobial effects against a range of pathogens.

- Anticancer Properties : Preliminary findings suggest potential cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.

- Neuroprotective Effects : Some derivatives of the compound have been evaluated for neuroprotective properties in models of neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes critical for pathogen survival or cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in malignant cells.

- Modification of Cellular Signaling Pathways : The compound could influence signaling pathways that regulate cell growth and differentiation.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Antimicrobial Study :

- A study assessed the antimicrobial efficacy of various dioxadiazetidine derivatives against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) This compound E. coli 50 µg/mL S. aureus 25 µg/mL -

Cytotoxicity Assay :

- In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

Cell Line IC50 (µM) HeLa 30 MCF-7 25 -

Neuroprotective Effects :

- Experimental models indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.